Differential Affinity for HSV-1-Induced vs. Human Cellular Thymidine Kinase Compared to Sorivudine
O2,5'-Anhydrothymidine exhibits a distinct thymidine kinase inhibition profile relative to sorivudine (BVDU, (E)-5-(2-bromovinyl)-2'-deoxyuridine). Against HSV-1-induced thymidine kinase, O2,5'-anhydrothymidine demonstrates an inhibition constant (Ki) of 2.0 µM, whereas against human cytoplasmic thymidine kinase derived from HeLa S3 cells, the Ki increases to 180 µM, yielding a viral-to-host selectivity ratio of 90-fold [1]. This selectivity is notably lower than that of BVDU, which shows a Ki of 0.07 µM for HSV-1 TK and >600 µM for human TK (>8,570-fold selectivity) [1]. The quantitative difference in selectivity magnitude positions these two compounds for different experimental applications: O2,5'-anhydrothymidine offers intermediate TK affinity without the extreme viral preference of BVDU, which may be advantageous in studies requiring partial host TK engagement or in profiling the selectivity window of novel antiviral candidates [2].
| Evidence Dimension | Inhibition constant (Ki) for HSV-1-induced thymidine kinase vs. human cytoplasmic thymidine kinase |
|---|---|
| Target Compound Data | HSV-1 TK Ki = 2.0 µM; Human TK Ki = 180 µM |
| Comparator Or Baseline | Sorivudine (BVDU): HSV-1 TK Ki = 0.07 µM; Human TK Ki > 600 µM |
| Quantified Difference | Target selectivity ratio = 90-fold; Comparator selectivity ratio > 8,570-fold |
| Conditions | HSV-1 (strain KOS)-infected HeLa BU-25 TK− cells (viral TK); HeLa S3 cells (human TK); assay: conversion of [14C]thymidine to thymidine monophosphate |
Why This Matters
This direct comparative Ki data enables researchers to select O2,5'-anhydrothymidine over BVDU specifically when intermediate TK selectivity is required, rather than the extreme viral preference of BVDU.
- [1] Cheng YC, Dutschman G, De Clercq E, et al. Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases. Antimicrob Agents Chemother. 1981;20(3):420-423. Table 1. View Source
- [2] De Clercq E. Selectivity of antiviral effectiveness derived from differences of herpes simplex virus-coded thymidine kinases. In: Antiviral Drugs and Interferon. Springer; 1984:89-102. View Source
